Spiroconjugation: π-Orbital Splitting of 0.4 eV vs. Zero in the Saturated Analog
Spiro[3.3]hepta-2,5-diene exhibits through-space π-orbital splitting due to spiroconjugation, whereas the saturated analog spiro[3.3]heptane shows no such splitting [1]. This effect is central to the compound's unique electronic structure.
| Evidence Dimension | π-Orbital splitting energy |
|---|---|
| Target Compound Data | ≈ 0.4 eV |
| Comparator Or Baseline | Spiro[3.3]heptane: 0 eV (no π-system) |
| Quantified Difference | ≈ 0.4 eV (unique to the diene) |
| Conditions | Ab initio molecular orbital theory (STO-3G basis set) |
Why This Matters
The 0.4 eV splitting provides a measurable electronic signature for procurement and QC verification of the diene vs. its saturated counterpart, and quantifies the spiroconjugation effect critical for electronic materials design.
- [1] Kao, J.; Radom, L. An ab initio molecular orbital study of structures and energies of spirocompounds: spiro[3.3]heptane and spiro[3.3]hepta-1,5-diene. Tetrahedron 1978, 34 (16), 2515–2521. View Source
